
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid is a chemical compound known for its unique structural properties and diverse applications It is a derivative of xanthenes and benzoic acid, characterized by the presence of hydroxy, methoxy, and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid with 4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.
Aplicaciones Científicas De Investigación
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 6-Hydroxy-3-oxo-3H-xanthen-9-yl benzoic acid
Uniqueness
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
876752-71-5 |
|---|---|
Fórmula molecular |
C21H14O6 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
3-(3-hydroxy-6-oxoxanthen-9-yl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C21H14O6/c1-26-17-7-2-11(21(24)25)8-16(17)20-14-5-3-12(22)9-18(14)27-19-10-13(23)4-6-15(19)20/h2-10,22H,1H3,(H,24,25) |
Clave InChI |
CGQMNWUJGWVPOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
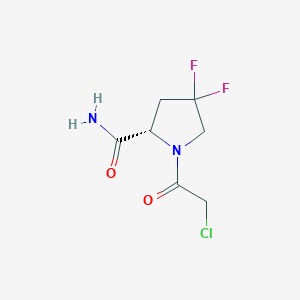

![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)

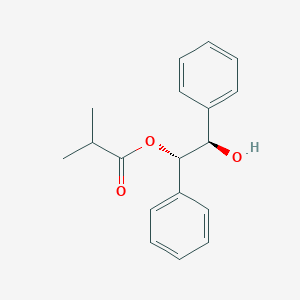
silane](/img/structure/B12588548.png)
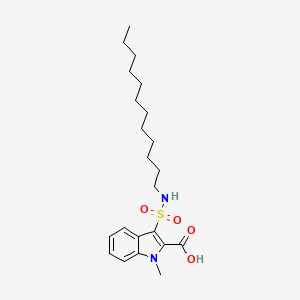
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
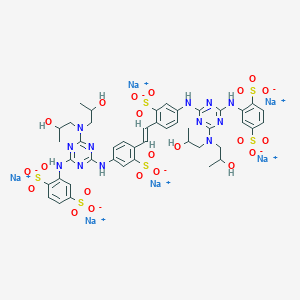
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)

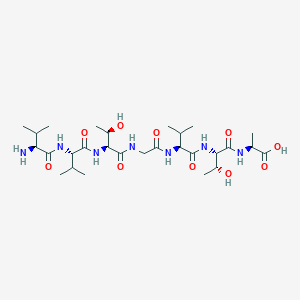
![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
